molecular formula C15H14ClNO2S B2915411 (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide CAS No. 339018-51-8

(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide

Cat. No. B2915411
M. Wt: 307.79
InChI Key: NUSDIKHVZDVBIV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide” is a chemical compound with the molecular formula C8H8ClNO2S .


Synthesis Analysis

While specific synthesis methods for “(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide” were not found, a related compound, “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide” was synthesized in six steps starting from 4-chlorobenzoic acid .

Scientific Research Applications

Synthesis and Biological Screening

  • A study by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, revealing their moderate to good activity against both Gram-negative and Gram-positive bacteria, alongside enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. This illustrates the compound's potential in antimicrobial and enzyme inhibition applications (Aziz‐ur‐Rehman et al., 2014).

Structural Analysis

  • Research by Siddiqui et al. (2008) on carbamoylsulfonamide derivatives, closely related to the target compound, highlighted their structure stabilized by extensive hydrogen bonds, indicating potential for medicinal applications due to the structural properties of these compounds (Siddiqui et al., 2008).

Enzyme Inhibition and Antioxidant Potential

  • Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, demonstrating significant enzyme inhibition against AChE and BChE enzymes, alongside antioxidant potential. This points to the compound's relevance in neurodegenerative disease research and antioxidant applications (Kausar et al., 2019).

Anticancer Activity

  • Sławiński et al. (2006) synthesized a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, finding notable antitumor activity against specific cancer cell lines. This underscores the compound's utility in developing anticancer agents (Sławiński et al., 2006).

Advanced Oxidation Processes

  • Zhao et al. (2010) explored the use of zero-valent iron and peroxydisulfate for the enhanced oxidation of pollutants, such as 4-chlorophenol, indicating potential environmental applications of related sulfonamide compounds in water treatment technologies (Zhao et al., 2010).

properties

IUPAC Name

(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-15-8-6-13(7-9-15)10-11-20(18,19)17-12-14-4-2-1-3-5-14/h1-11,17H,12H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSDIKHVZDVBIV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide

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